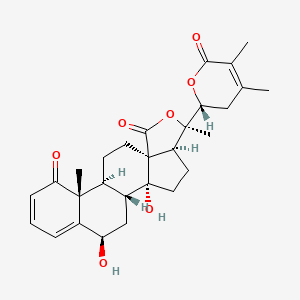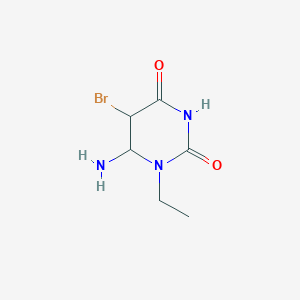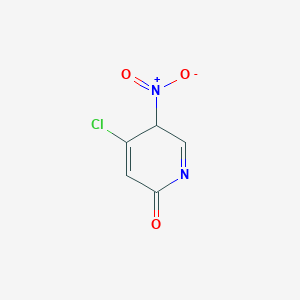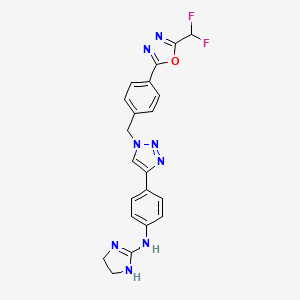
N-(4-(1-(4-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)benzyl)-1H-1,2,3-triazol-4-yl)phenyl)-4,5-dihydro-1H-imidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ITF5924 ist ein potenter und hochspezifischer Inhibitor der Histondeacetylase 6 (HDAC6). Es enthält einen Difluormethyl-1,3,4-Oxadiazol-Rest, der zu seiner hohen Selektivität und Potenz beiträgt. ITF5924 weist einen IC50-Wert von 7,7 nM auf und übertrifft die Selektivität gegenüber anderen HDAC-Subtypen um das 104-fache .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von ITF5924 beinhaltet die Einarbeitung eines Difluormethyl-1,3,4-Oxadiazol-Restes. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und werden in der Literatur nicht im Detail veröffentlicht.
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für ITF5924 werden in der verfügbaren Literatur nicht explizit beschrieben. Typischerweise werden solche Verbindungen durch eine Reihe chemischer Reaktionen hergestellt, die die Bildung der Kernstruktur umfassen, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschte Selektivität und Potenz zu erreichen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ITF5924 involves the incorporation of a difluoromethyl-1,3,4-oxadiazole moiety. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods: Industrial production methods for ITF5924 are not explicitly detailed in the available literature. Typically, such compounds are produced through a series of chemical reactions involving the formation of the core structure followed by functional group modifications to achieve the desired selectivity and potency .
Analyse Chemischer Reaktionen
Reaktionstypen: ITF5924 unterliegt enzymkatalysierten Ringöffnungsreaktionen, wobei ein stabiler und lang anhaltender Enzym-Inhibitor-Komplex entsteht. Diese Reaktion ist entscheidend für seine inhibitorische Aktivität gegenüber HDAC6 .
Häufige Reagenzien und Bedingungen: Die enzymkatalysierte Ringöffnungsreaktion von ITF5924 beinhaltet die Verwendung von HDAC6 als Katalysator. Die Reaktionsbedingungen umfassen typischerweise einen physiologischen pH-Wert und eine physiologische Temperatur, um die biologische Umgebung nachzuahmen .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der enzymkatalysierten Ringöffnungsreaktion von ITF5924 gebildet wird, ist ein stabiler Enzym-Inhibitor-Komplex. Dieser Komplex ist für die potente inhibitorische Aktivität von ITF5924 gegenüber HDAC6 verantwortlich .
Wissenschaftliche Forschungsanwendungen
ITF5924 hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Werkzeugverbindung verwendet, um die Hemmung von HDAC6 und seine Auswirkungen auf verschiedene biologische Prozesse zu untersuchen. In der Biologie wird ITF5924 verwendet, um die Rolle von HDAC6 bei zellulären Funktionen und Krankheitsmechanismen zu untersuchen. In der Medizin wird ITF5924 wegen seiner potenziellen therapeutischen Anwendung bei Krankheiten wie Krebs, neurodegenerativen Erkrankungen und Entzündungsreaktionen untersucht. In der Industrie wird ITF5924 zur Entwicklung neuer HDAC6-Inhibitoren mit verbesserter Selektivität und Potenz eingesetzt .
Wirkmechanismus
ITF5924 entfaltet seine Wirkung durch selektive Hemmung von HDAC6. Der Difluormethyl-1,3,4-Oxadiazol-Rest von ITF5924 unterliegt einer enzymkatalysierten Ringöffnungsreaktion, wobei ein fester und langlebiger Enzym-Inhibitor-Komplex entsteht. Dieser Komplex hemmt die Deacetylase-Aktivität von HDAC6, was zur Anhäufung acetylierter Proteine und anschliessender Modulation verschiedener zellulärer Prozesse führt. Zu den molekularen Zielstrukturen und Signalwegen, die am Wirkmechanismus von ITF5924 beteiligt sind, gehören die Hemmung der HDAC6-vermittelten Deacetylierung von Tubulin und anderen Substraten, was die Zellmotilität, den Proteinabbau und die Stressreaktionen beeinflusst .
Wirkmechanismus
ITF5924 exerts its effects by selectively inhibiting HDAC6. The difluoromethyl-1,3,4-oxadiazole moiety of ITF5924 undergoes an enzyme-catalyzed ring-opening reaction, forming a tight and long-lived enzyme-inhibitor complex. This complex inhibits the deacetylase activity of HDAC6, leading to the accumulation of acetylated proteins and subsequent modulation of various cellular processes. The molecular targets and pathways involved in the mechanism of action of ITF5924 include the inhibition of HDAC6-mediated deacetylation of tubulin and other substrates, which affects cell motility, protein degradation, and stress responses .
Vergleich Mit ähnlichen Verbindungen
ITF5924 ist einzigartig in seiner hohen Selektivität und Potenz als HDAC6-Inhibitor. Ähnliche Verbindungen umfassen andere Difluormethyl-1,3,4-Oxadiazol-Derivate wie ITF7209 und ITF6715. Diese Verbindungen hemmen ebenfalls HDAC6, können sich jedoch in ihrer Selektivität und Potenz unterscheiden. ITF5924 zeichnet sich durch seine beispiellose über 104-fache Selektivität für HDAC6 gegenüber anderen HDAC-Subtypen aus .
Eigenschaften
Molekularformel |
C21H18F2N8O |
|---|---|
Molekulargewicht |
436.4 g/mol |
IUPAC-Name |
N-[4-[1-[[4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]phenyl]methyl]triazol-4-yl]phenyl]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C21H18F2N8O/c22-18(23)20-29-28-19(32-20)15-3-1-13(2-4-15)11-31-12-17(27-30-31)14-5-7-16(8-6-14)26-21-24-9-10-25-21/h1-8,12,18H,9-11H2,(H2,24,25,26) |
InChI-Schlüssel |
TYHUIOMFTMEPGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)NC2=CC=C(C=C2)C3=CN(N=N3)CC4=CC=C(C=C4)C5=NN=C(O5)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


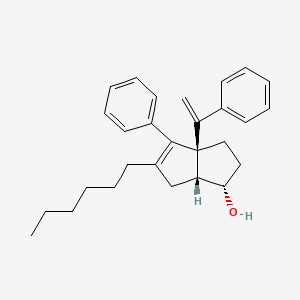
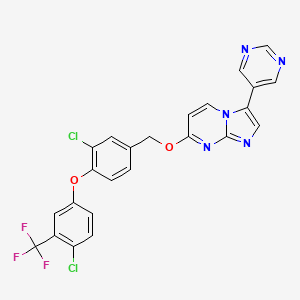
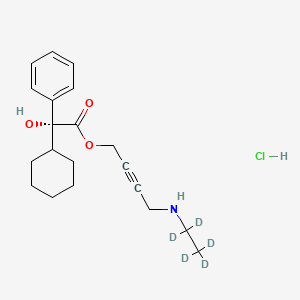


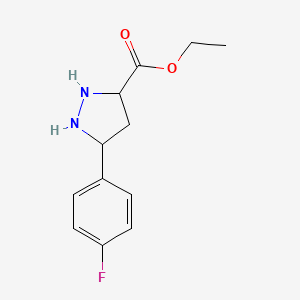
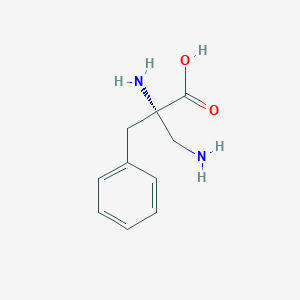
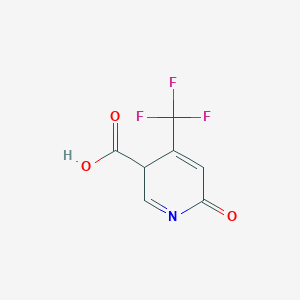
![trisodium;(1S,3S,4S,5R,6R,7R)-1-[(4S,5R)-4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl]-6-[(E,4S,6S)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylate](/img/structure/B12363398.png)
![methyl 2-[11-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-[11-[(2-methoxy-2-oxoethyl)amino]-11-oxoundecyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]undecanoylamino]acetate;bromide](/img/structure/B12363410.png)
